

"physiological effects of 2-Nonenal on human skin cells"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nonenal

Cat. No.: B146743

[Get Quote](#)

An In-Depth Technical Guide to the Physiological Effects of **2-Nonenal** on Human Skin Cells

Abstract

2-Nonenal, an α,β -unsaturated aldehyde, is a significant biomarker of age-related changes in human skin. Generated from the oxidative degradation of omega-7 unsaturated fatty acids, its concentration on the skin surface increases notably after the age of 40, contributing to the characteristic "aging odor".^{[1][2][3]} Beyond its olfactory properties, **2-Nonenal** exerts tangible cytotoxic effects on resident skin cells, primarily keratinocytes. This guide synthesizes the current understanding of the molecular mechanisms through which **2-Nonenal** impacts skin cell physiology. It details the induction of oxidative stress, covalent modification of macromolecules, initiation of apoptosis, and impairment of epidermal barrier integrity.^{[4][5][6]} Furthermore, this document provides detailed experimental protocols for researchers to investigate these effects, utilizing standard *in vitro* models such as human keratinocyte cell lines and 3D epidermal equivalents. Methodologies for cell viability assessment, reactive oxygen species (ROS) detection, and analysis of cellular damage are presented to facilitate further research in this field. The overarching goal is to provide a comprehensive technical resource for scientists and drug development professionals focused on skin aging, dermatotoxicology, and the development of targeted cosmetic or therapeutic interventions.

Introduction: 2-Nonenal as a Biomarker of Cutaneous Aging

The human skin is a complex organ that undergoes significant physiological and biochemical changes during the aging process. One of the more distinct, yet less understood, of these changes is the alteration in body odor. Scientific investigation has identified **trans-2-Nonenal** as a key volatile organic compound responsible for the greasy, grassy scent associated with older individuals.[1][3] Its presence is almost exclusively detected in subjects aged 40 and over, establishing it as a reliable biomarker of chronological aging.[1][7]

The formation of **2-Nonenal** is intrinsically linked to the chemistry of the skin's surface lipids. As individuals age, two concurrent processes accelerate its production:

- Increased Substrate Availability: The concentration of $\omega 7$ -monounsaturated fatty acids, such as palmitoleic acid, increases in skin surface lipids.[4][7]
- Decreased Antioxidant Defense: The skin's natural antioxidant capacity diminishes with age, making it more susceptible to oxidative stress.[8]

This combination allows for the lipid peroxidation of $\omega 7$ fatty acids, a free-radical-mediated chain reaction that cleaves the fatty acid chains to produce various smaller molecules, including the highly reactive **2-Nonenal** aldehyde.[7][9] While its role in body odor is well-documented, the direct physiological impact of this endogenous aldehyde on the surrounding skin cells is a critical area of research for understanding and mitigating the effects of skin aging.

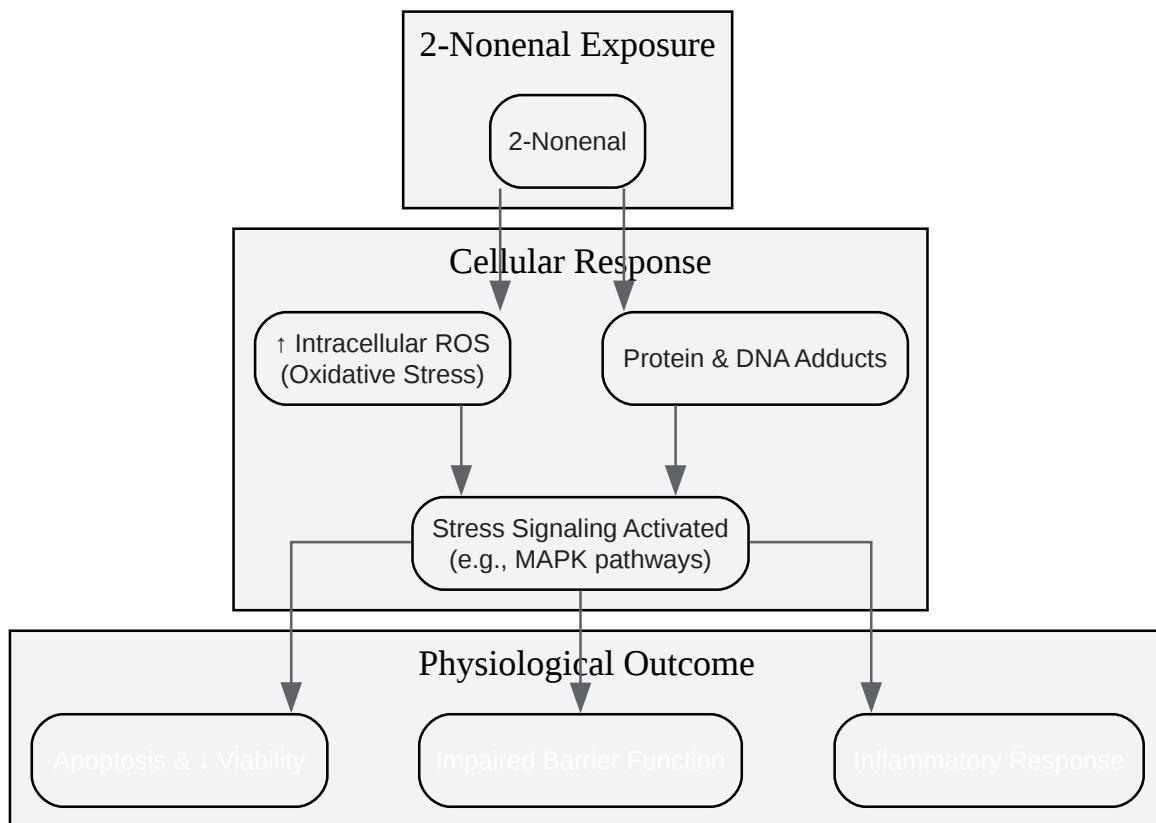
Molecular Mechanisms of **2-Nonenal**-Induced Cellular Damage

2-Nonenal is not an inert bystander in the aging process. As an α,β -unsaturated aldehyde, it possesses high chemical reactivity, enabling it to interact with and disrupt cellular components, leading to a cascade of cytotoxic events.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

A primary mechanism of **2-Nonenal**-induced damage is the exacerbation of oxidative stress. Studies on human keratinocytes have demonstrated that exposure to **2-Nonenal** leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[4][10] This suggests a positive feedback loop where the products of lipid peroxidation further promote an oxidative

environment. This elevated ROS level can damage lipids, proteins, and DNA, contributing to cellular dysfunction and accelerating the aging phenotype.


Covalent Modification of Cellular Macromolecules

The electrophilic nature of **2-Nonenal** allows it to form covalent adducts with nucleophilic functional groups found in proteins and DNA.[\[11\]](#)[\[12\]](#) It preferentially reacts with the lysine, histidine, and cysteine residues in proteins.[\[5\]](#) This modification can alter protein structure and function, leading to enzyme inactivation, disruption of signaling pathways, and the formation of protein aggregates. The formation of such adducts serves as a marker of oxidative damage and has been confirmed to occur *in vivo*.[\[5\]](#)

Induction of Apoptosis and Cytotoxicity in Keratinocytes

The culmination of oxidative stress and macromolecular damage is cellular death. Research has consistently shown that **2-Nonenal** is cytotoxic to human keratinocytes, the primary cell type of the epidermis.[\[4\]](#)[\[13\]](#) Exposure to **2-Nonenal** decreases keratinocyte viability and promotes programmed cell death, or apoptosis.[\[6\]](#)[\[14\]](#) In 3D epidermal models, which mimic the structure of human skin, **2-Nonenal** treatment leads to a reduction in the thickness of the epidermal layer and a decrease in the number of proliferating cells.[\[6\]](#)[\[15\]](#) This directly impairs the skin's regenerative capacity and compromises its barrier function.

The relationship between **2-Nonenal** exposure and its downstream cellular effects is a classic example of a dose-dependent toxicological response, which can be investigated through a series of well-established *in vitro* assays.

[Click to download full resolution via product page](#)

Fig 1. Logical flow of **2-Nonenal**-induced cellular damage.

Methodologies for Studying 2-Nonenal Effects In Vitro

To investigate the biological impact of **2-Nonenal**, a systematic approach using established cell culture models and assays is required. The choice of methodology is critical for generating reliable and reproducible data.

Cell Culture Models

- Human Keratinocyte Monolayers: Cell lines such as HaCaT are workhorses for initial screening and mechanistic studies.^[4] They are immortalized and easy to culture, providing a consistent system to assess cytotoxicity, ROS production, and signaling pathway activation.

- Primary Human Epidermal Keratinocytes (NHEK): These cells are isolated directly from human skin and are not immortalized. They offer a model that is physiologically closer to in vivo conditions but have a limited lifespan and higher variability.
- 3D Human Skin Equivalents (HSE): These organotypic models consist of keratinocytes cultured at the air-liquid interface on a dermal substrate.[\[16\]](#) They form a stratified, differentiated epidermis that closely resembles human skin, making them invaluable for studying effects on tissue architecture, barrier function, and cell proliferation in a more complex context.[\[6\]](#)[\[15\]](#)

Protocol: Cell Viability Assessment (CCK-8 Assay)

This protocol describes a colorimetric assay to quantify the cytotoxic effects of **2-Nonenal**. The rationale is that viable cells contain mitochondrial dehydrogenases that convert the water-soluble tetrazolium salt (WST-8) in the CCK-8 reagent into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

- HaCaT keratinocytes
- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- 96-well cell culture plates
- **2-Nonenal** (stock solution in ethanol or DMSO)
- Cell Counting Kit-8 (CCK-8) reagent
- Microplate reader (450 nm absorbance)

Procedure:

- Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

- Treatment Preparation: Prepare serial dilutions of **2-Nonenal** in complete medium from the stock solution. A typical concentration range to test is 10 μ M to 200 μ M. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest **2-Nonenal** dose) and a medium-only control.
- Cell Treatment: Carefully remove the medium from the wells and replace it with 100 μ L of the prepared **2-Nonenal** dilutions or control solutions.
- Incubation: Incubate the plate for 24 hours (or a desired time course) at 37°C, 5% CO₂.
- Assay: Add 10 μ L of CCK-8 reagent to each well. Be careful not to introduce bubbles.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell density and should be optimized.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = [(Absorbance_Sample - Absorbance_Brand) / (Absorbance_VehicleControl - Absorbance_Brand)] x 100

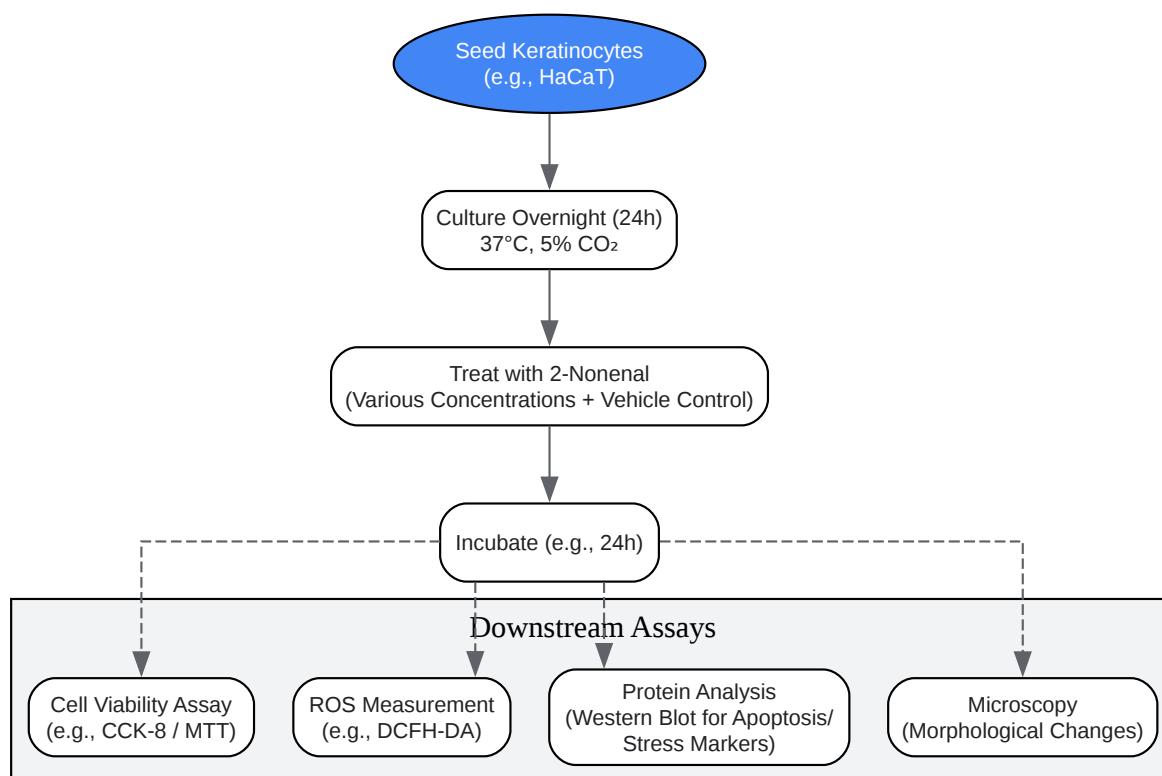
2-Nonenal (μ M)	Cell Viability (%) [Mean \pm SD]
0 (Vehicle)	100 \pm 4.5
25	91 \pm 5.2
50	78 \pm 6.1
100	54 \pm 3.8
200	22 \pm 2.9

Table 1. Example data showing the dose-dependent cytotoxicity of **2-Nonenal** on HaCaT keratinocytes after 24-hour exposure.

Protocol: Measurement of Intracellular ROS

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups,

and the non-fluorescent H₂DCF is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.


Materials:

- HaCaT keratinocytes
- 12- or 24-well cell culture plates
- **2-Nonenal**
- CM-H₂DCFDA probe (e.g., from Thermo Fisher Scientific)
- Phosphate-Buffered Saline (PBS)
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Cell Seeding: Seed HaCaT cells in a suitable plate format (e.g., 1×10^5 cells/well in a 12-well plate) and allow them to adhere overnight.
- Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add medium containing 5-10 μ M CM-H₂DCFDA and incubate for 30 minutes at 37°C in the dark.
- Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any extracellular probe.
- Treatment: Add fresh culture medium containing the desired concentrations of **2-Nonenal** or vehicle control. A positive control, such as H₂O₂, can also be included.
- Incubation: Incubate for a short period, typically 1-3 hours, as ROS production can be an early event.
- Measurement:
 - Plate Reader: Measure fluorescence intensity with excitation at ~495 nm and emission at ~525 nm.

- Microscopy: Visualize the cells under a fluorescence microscope using a standard FITC filter set to qualitatively assess ROS production.
- Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold increase in ROS production.

[Click to download full resolution via product page](#)

Fig 2. General experimental workflow for assessing **2-Nonenal** effects.

Analytical Techniques for 2-Nonenal Quantification

Validating the presence and concentration of **2-Nonenal**, either in experimental systems or directly from skin, requires sensitive analytical methods. Headspace Gas Chromatography-Mass Spectrometry (GC/MS) is the gold standard for this application.[1][17] This technique allows for the separation and identification of volatile compounds emanating from a sample.

Skin-derived samples can be collected using swabs or by analyzing the headspace of clothing worn by subjects.[\[5\]](#) This analytical validation is crucial for correlating biological effects with specific **2-Nonenal** levels.

Therapeutic and Mitigative Strategies

Understanding the mechanisms of **2-Nonenal** damage provides a logical foundation for developing countermeasures.

- **Antioxidants:** Since lipid peroxidation is the source of **2-Nonenal**, strategies to bolster the skin's antioxidant defenses are paramount. Topical application of antioxidants may help quench the initial free radicals, preventing the formation of **2-Nonenal**.
- **Scavengers:** Certain compounds can directly react with and neutralize **2-Nonenal**. Research has shown that extracts from eggplant, rich in phenolamides, can effectively scavenge **2-Nonenal** and protect keratinocytes from its cytotoxic effects.[\[4\]](#)[\[10\]](#) Similarly, compounds like polyphenols found in persimmon and green tea extracts have demonstrated deodorizing effects by targeting **2-Nonenal**.[\[18\]](#)[\[19\]](#)
- **Targeted Cleansing:** Because **2-Nonenal** is a lipid-soluble molecule, traditional water-based soaps may be less effective at its removal.[\[18\]](#) Formulations designed to solubilize and remove lipidic residues from the skin may offer superior mitigation of both the odor and the potential for cellular damage.[\[20\]](#)

Conclusion and Future Directions

2-Nonenal is more than a simple olfactory nuisance; it is an active agent in the process of skin aging. As a product of oxidative damage, it perpetuates a cycle of cytotoxicity by inducing further ROS production and promoting apoptosis in epidermal keratinocytes. This compromises the skin's structural integrity and regenerative potential. For researchers and developers in the cosmetic and dermatological fields, **2-Nonenal** represents a clear target for anti-aging interventions.

Future research should focus on several key areas:

- **Dermal Fibroblast Effects:** Elucidating the impact of **2-Nonenal** on dermal fibroblasts, collagen synthesis, and extracellular matrix homeostasis.

- Inflammatory Pathways: Characterizing the specific inflammatory signaling cascades (e.g., NF-κB, MAPK) activated by **2-Nonenal** in skin cells.
- Cellular Senescence: Investigating whether chronic, sub-lethal exposure to **2-Nonenal** can induce a state of premature cellular senescence in keratinocytes and fibroblasts.
- Novel Scavengers: Screening and developing novel, highly effective scavenger molecules for topical application.

By continuing to unravel the physiological effects of **2-Nonenal**, the scientific community can develop more effective, mechanism-based strategies to promote healthier skin aging.

References

- Haze, S., Gozu, Y., Nakamura, S., Kohno, Y., Sawano, K., Ohta, H., & Yamazaki, K. (2001). **2-Nonenal** newly found in human body odor tends to increase with aging.
- Caring Nurses. (2025). Nonenal: When Older People Have a Distinct Odor. Caring Nurses. [\[Link\]](#)
- Always Best Care. (n.d.). What Causes "Old People Smell" and How Can You Manage It?. Always Best Care Senior Services. [\[Link\]](#)
- Kim, H. M., Kim, J. H., Jeon, J. S., Kim, H. G., Kim, J. R., & Kim, C. (2025). Eggplant Phenolamides: **2-Nonenal** Scavenging and Skin Protection Against Aging Odor. *Molecules*, 30(10), 2129. [\[Link\]](#)
- Semantic Scholar. (2001). **2-Nonenal** newly found in human body odor tends to increase with aging.
- Assisting Hands Home Care. (2025). How to Prevent Body Odors in Seniors. Assisting Hands. [\[Link\]](#)
- CNA Lifestyle. (2024). What causes 'old person smell'? Can you neutralise it?. CNA Lifestyle. [\[Link\]](#)
- ResearchGate. (2001). **2-Nonenal** Newly Found in Human Body Odor Tends to Increase with Aging.
- Taylor & Francis. (n.d.). **2-Nonenal** – Knowledge and References. Taylor & Francis Online. [\[Link\]](#)
- Ishino, K., et al. (2010). Lipid Peroxidation Generates Body Odor Component **trans-2-Nonenal** Covalently Bound to Protein in Vivo. *Journal of Biological Chemistry*. [\[Link\]](#)
- National Center for Biotechnology Information. (2025). Eggplant Phenolamides: **2-Nonenal** Scavenging and Skin Protection Against Aging Odor. *PubMed*. [\[Link\]](#)

- Prieux, R., et al. (2019). Involvement of 4-hydroxy-**2-nonenal** in pollution-induced skin damage. *BioFactors*, 45(5), 745-754. [Link]
- Nakanishi, S., Makita, M., & Denda, M. (2021). Effects of **trans-2-nonenal** and olfactory masking odorants on proliferation of human keratinocytes.
- Barrero, E., et al. (2007). Effects of UVB radiation on 4-hydroxy-2-trans-nonenal metabolism and toxicity in human keratinocytes.
- Tsuji, G., et al. (2024). OBP2A regulates epidermal barrier function and protects against cytotoxic small hydrophobic molecules. *iScience*. [Link]
- ORKG. (n.d.).
- ResearchGate. (2016). Measurement of **2-nonenal** and diacetyl emanating from human skin surface employing passive flux sampler – GCMS system.
- Valacchi, G., et al. (2019). Involvement of 4-hydroxy-**2-nonenal** in pollution-induced skin damage. *BioFactors*, 45(5), 745-754. [Link]
- ResearchGate. (2021). Effects of **trans-2-nonenal** and olfactory masking odorants on proliferation of human keratinocytes.
- National Center for Biotechnology Information. (2023). Gas-Phase Biosensors (Bio-Sniffers)
- CELLnTEC. (2021).
- Caring Hearts Premier Home Care. (2025). Nonenal Odor: What It Is and How To Prevent It. Caring Hearts Premier Home Care. [Link]
- BetterByDesign Nutrition Ltd. (2025). Dietary and Lifestyle Changes to Avoid "Old People Smell". BetterByDesign Nutrition Ltd. [Link]
- Google Patents. (2020). KR20200095027A - Composition for removing elderly smell and **2-nonenal** comprising extract of pepper.
- PHARMAKON Press. (2024). In vitro skin models. Challenges and Future Steps. PHARMAKON Press. [Link]
- Kim, J. H., et al. (2021). Keratinocytes-Derived Reactive Oxygen Species Play an Active Role to Induce Type 2 Inflammation of the Skin.
- Kashiwazaki, J., et al. (2020). Evaluation of the Cytotoxicity of Various Hand Disinfectants and Ozonated Water to Human Keratinocytes in a Cultured Epidermal Model. *Advances in Skin & Wound Care*. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Nonenal newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alwaysbestcare.com [alwaysbestcare.com]
- 3. What causes 'old person smell'? Can you neutralise it? - CNA Lifestyle [cnalifestyle.channelnewsasia.com]
- 4. mdpi.com [mdpi.com]
- 5. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of trans-2-nonenal and olfactory masking odorants on proliferation of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assistinghands.com [assistinghands.com]
- 9. [PDF] 2-Nonenal newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]
- 10. Eggplant Phenolamides: 2-Nonenal Scavenging and Skin Protection Against Aging Odor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. OBP2A regulates epidermal barrier function and protects against cytotoxic small hydrophobic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cellntec.com [cellntec.com]
- 16. pharmakonpress.gr [pharmakonpress.gr]
- 17. researchgate.net [researchgate.net]
- 18. 2-Nonenal & Body Odor | Joy Erdile, MSc, RD | BetterByDesign [bbdnutrition.com]
- 19. KR20200095027A - Composition for removing elderly smell and 2-nonenal comprising extract of pepper - Google Patents [patents.google.com]
- 20. Nonenal Odor: What It Is and How To Prevent It [caringheartspremierhomecare.com]

- To cite this document: BenchChem. ["physiological effects of 2-Nonenal on human skin cells"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146743#physiological-effects-of-2-nonenal-on-human-skin-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com